ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
CAS No.: 534578-97-7
Cat. No.: VC4766905
Molecular Formula: C25H22BrClN4O5
Molecular Weight: 573.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 534578-97-7 |
|---|---|
| Molecular Formula | C25H22BrClN4O5 |
| Molecular Weight | 573.83 |
| IUPAC Name | ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
| Standard InChI | InChI=1S/C25H22BrClN4O5/c1-3-36-25(34)18-14-17-21(28-20-7-4-5-10-30(20)24(17)33)31(11-6-12-35-2)22(18)29-23(32)16-13-15(26)8-9-19(16)27/h4-5,7-10,13-14H,3,6,11-12H2,1-2H3 |
| Standard InChI Key | ZXWDRAJXTQVSFI-IADYIPOJSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)CCCOC |
Introduction
Synthesis and Preparation
The synthesis of such a complex molecule would typically involve multiple steps, including the formation of the triazatricyclo core, introduction of the benzoyl group, and attachment of the methoxypropyl side chain. Common methods might include condensation reactions, nucleophilic substitutions, and possibly metal-catalyzed cross-coupling reactions.
Synthesis Steps
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Core Formation: The synthesis begins with forming the triazatricyclo core, which may involve condensation reactions between appropriate precursors.
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Benzoyl Group Introduction: The benzoyl group is introduced through a reaction that could involve an acid chloride or an anhydride.
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Side Chain Attachment: The methoxypropyl side chain is attached via nucleophilic substitution or another suitable method.
Potential Applications
While specific applications for ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate are not well-documented, compounds with similar structures have been explored for their biological activities, such as antimicrobial, anticancer, or antiviral properties.
Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential activity against bacteria or fungi due to the presence of halogenated benzoyl groups |
| Anticancer | Possible inhibition of cancer cell growth due to complex molecular structure |
| Antiviral | Potential interference with viral replication mechanisms |
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